molecular formula C11H12N2O B597239 (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol CAS No. 179055-18-6

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Cat. No.: B597239
CAS No.: 179055-18-6
M. Wt: 188.23
InChI Key: GTOIYABGDSYZPW-UHFFFAOYSA-N
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Description

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with phenylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.

  • Step 1: Formation of Intermediate

      Reagents: 1-methyl-1H-pyrazole-5-carbaldehyde, phenylmagnesium bromide

      Conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon)

      Reaction: The aldehyde group of 1-methyl-1H-pyrazole-5-carbaldehyde reacts with phenylmagnesium bromide to form the corresponding alcohol intermediate.

  • Step 2: Reduction

      Reagents: Sodium borohydride or lithium aluminum hydride

      Conditions: Anhydrous conditions, typically at low temperatures

      Reaction: The intermediate is reduced to this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

      Reagents: Chromium trioxide, pyridinium chlorochromate

      Conditions: Anhydrous conditions, typically at room temperature

      Products: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)aldehyde or (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)carboxylic acid

  • Reduction: : The compound can be reduced to form the corresponding alkane.

      Reagents: Hydrogen gas, palladium on carbon

      Conditions: Elevated pressure and temperature

      Products: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methane

  • Substitution: : The hydroxyl group can be substituted with other functional groups.

      Reagents: Thionyl chloride, phosphorus tribromide

      Products: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)chloride or (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)bromide

Scientific Research Applications

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds with potential biological activities.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
  • (1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol
  • 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
  • (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Uniqueness

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is unique due to the presence of both a pyrazole ring and a phenyl group, which confer distinct electronic and steric properties. This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[4-(2-methylpyrazol-3-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOIYABGDSYZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707173
Record name [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-18-6
Record name [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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